molecular formula C22H29NO6 B11161496 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline

Cat. No.: B11161496
M. Wt: 403.5 g/mol
InChI Key: MDBZMHWWCZQWBA-UHFFFAOYSA-N
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Description

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 2-bromo-propanoic acid, followed by coupling with norvaline. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-carbonyldiimidazole .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C22H29NO6/c1-5-7-9-15-12-19(24)29-20-13(3)18(11-10-16(15)20)28-14(4)21(25)23-17(8-6-2)22(26)27/h10-12,14,17H,5-9H2,1-4H3,(H,23,25)(H,26,27)

InChI Key

MDBZMHWWCZQWBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CCC)C(=O)O

Origin of Product

United States

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